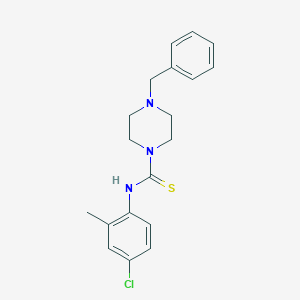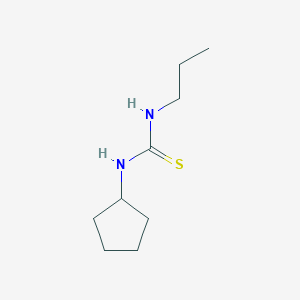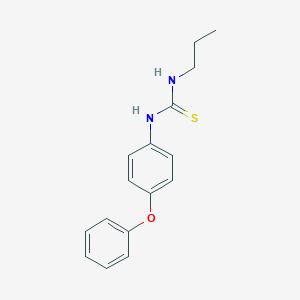
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide, also known as BCT, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCT belongs to the class of piperazinecarbothioamide compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been shown to exert its effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of mental health disorders.
Biochemical and Physiological Effects:
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been found to modulate the levels of certain neurotransmitters, which may contribute to its potential use in the treatment of mental health disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide is its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide. One potential area of research is the development of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide and its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-chloro-2-methylbenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with piperazine to yield 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been found to have potential use in the treatment of depression, anxiety, and other mental health disorders.
Propriétés
Nom du produit |
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide |
|---|---|
Formule moléculaire |
C19H22ClN3S |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
4-benzyl-N-(4-chloro-2-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H22ClN3S/c1-15-13-17(20)7-8-18(15)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Clé InChI |
FRRWUUVFTQGBDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)


![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)
![3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216338.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216339.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)